N-(pyridin-2-ylmethyl)-9H-purin-6-amine is a purine derivative characterized by the presence of a pyridin-2-ylmethyl group attached to the nitrogen atom at the 6-position of the purine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Source: The compound can be synthesized through various chemical methods, often involving purine derivatives as starting materials.
Classification: N-(pyridin-2-ylmethyl)-9H-purin-6-amine falls under the category of purine analogs, which are compounds that mimic the structure of purines, important biological molecules involved in various cellular processes.
The synthesis of N-(pyridin-2-ylmethyl)-9H-purin-6-amine typically involves several key steps:
The reaction may utilize coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to enhance yield and purity. Purification methods such as recrystallization or chromatography are employed to isolate the final product.
The compound has a molecular weight of approximately 228.25 g/mol. The InChI key for this compound is GIRBGIYTYPOPLD-UHFFFAOYSA-N, and its canonical SMILES representation is Cc1cnc2c1c(ncn2)C(=N)NCCc3ccncc3.
N-(pyridin-2-ylmethyl)-9H-purin-6-amine can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve varying temperatures and solvent systems.
The mechanism of action for N-(pyridin-2-ylmethyl)-9H-purin-6-amine involves its interaction with biological targets:
N-(pyridin-2-ylmethyl)-9H-purin-6-amine is typically a solid at room temperature, exhibiting good solubility in polar organic solvents like methanol and dimethyl sulfoxide.
N-(pyridin-2-ylmethyl)-9H-purin-6-amine has several scientific applications:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8